molecular formula C12H9N3O4 B2876044 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione CAS No. 1325305-14-3

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B2876044
CAS No.: 1325305-14-3
M. Wt: 259.221
InChI Key: LIKHVSZBFUILBN-UHFFFAOYSA-N
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Description

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol This compound is characterized by the presence of an indazole moiety linked to a pyrrolidine-2,5-dione structure through a carbonyl group

Preparation Methods

The synthesis of 1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of indazole-3-carboxylic acid with pyrrolidine-2,5-dione in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the carbonyl group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-[(1H-indol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: This compound has an indole moiety instead of an indazole moiety, which may result in different biological activities and properties.

    1-[(1H-benzimidazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: The presence of a benzimidazole moiety may confer different chemical reactivity and biological effects.

    1-[(1H-pyrrolo[2,3-b]pyridin-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione: This compound contains a pyrrolopyridine moiety, which may influence its interaction with molecular targets and pathways.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C12H9N3O4 and a molecular weight of 259.22 g/mol. This compound features a pyrrolidine ring substituted with an indazole moiety, which contributes to its unique biological activities. The synthesis typically involves the reaction of indazole-3-carboxylic acid with pyrrolidine-2,5-dione using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide (DMF) under inert conditions .

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory , analgesic , and anticancer properties. Its mechanism of action is believed to involve modulation of various signaling pathways, including those related to inflammation and cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of indazole compounds, including this compound, showed significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), particularly when used in combination with doxorubicin, enhancing its efficacy against resistant cancer types .
  • Analgesic Effects : Research has indicated that the compound may also possess analgesic properties comparable to established pain relief medications, warranting further investigation into its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
1-[(1H-indol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dioneIndole StructureModerate anticancer activity
1-[(1H-benzimidazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dioneBenzimidazole StructureAntimicrobial properties
1-[(1H-pyrrolo[2,3-b]pyridin-3-ylcarbonyl)oxy]pyrrolidine-2,5-dionePyrrolopyridine StructurePotential neuroprotective effects

This table illustrates how variations in the structure of similar compounds can lead to different biological activities, emphasizing the unique properties of this compound.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-9-5-6-10(17)15(9)19-12(18)11-7-3-1-2-4-8(7)13-14-11/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHVSZBFUILBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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